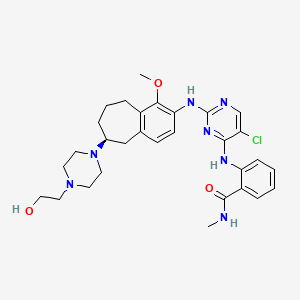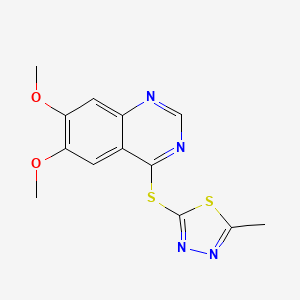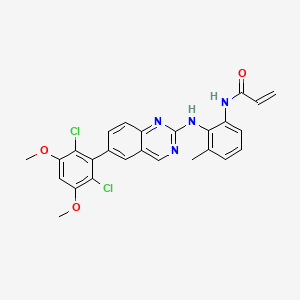
AEG40826
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AEG40826 (HGS1029) is the hydrochloride salt of a small-molecule inhibitor of IAP (Inhibitor of Apoptosis Protein) family proteins with potential antineoplastic activity. IAP inhibitor HGS1029 selectively inhibits the biological activity of IAP proteins, which may restore apoptotic signaling pathways; this agent may work synergistically with cytotoxic drugs to overcome tumor cell resistance to apoptosis. IAPs are overexpressed by many cancer cell types, suppressing apoptosis by binding and inhibiting active caspases-3, -7 and -9 via their BIR (baculoviral lAP repeat) domains.
Wissenschaftliche Forschungsanwendungen
Astrocyte Elevated Gene-1 (AEG-1) in Cancer Research
A key area of scientific research involving AEG-1, or Astrocyte Elevated Gene-1, is its role in cancer. AEG-1 has been identified as a novel prognostic marker for breast cancer progression and overall patient survival. It is significantly up-regulated in primary breast tumors compared to paired normal breast tissue, with higher AEG-1 expression associated with poor overall survival in patients with breast cancer (Li et al., 2008). Furthermore, AEG-1 activates cell survival pathways through PI3K-Akt signaling, contributing to oncogenic properties such as enhanced cell proliferation and invasion (Lee et al., 2008).
AEG-1's Role in Tumor Development and Progression
AEG-1 also plays a multifunctional role in tumor development and progression, being overexpressed in multiple types of human cancer. This overexpression leads to enhanced malignant characteristics like robust proliferation, tissue invasion, and chemoresistance. The biological functions of AEG-1 in cancer are linked to several signaling cascades, including the activation of NF-kappa B and PI3K/AKT signaling, which are crucial in tumor progression and metastasis (Ying et al., 2011).
AEG-1 as a Target for Cancer Therapy
Research has also focused on targeting AEG-1 in cancer therapy. For instance, studies have shown that knockdown of AEG-1 inhibits proliferation and enhances chemo-sensitivity to cisplatin or doxorubicin in neuroblastoma cells, suggesting that AEG-1 could be a potential therapeutic target for this type of cancer (Liu et al., 2009).
Impact on Neurological Diseases and Neuroblastoma
AEG-1 has also been studied in the context of neurological diseases and neuroblastoma. Its inhibition or knockdown is associated with decreased tumorogenic properties in neuroblastoma cells, highlighting its potential as a target for adjuvant therapies in neuroblastoma treatment (Liu et al., 2009).
Eigenschaften
CAS-Nummer |
1107664-44-7 |
|---|---|
Produktname |
AEG40826 |
IUPAC-Name |
NONE |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
HGS1029; HGS-1029; HGS 1029; AEG40826; AEG-40826; AEG 40826; AEG408262 HCl. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



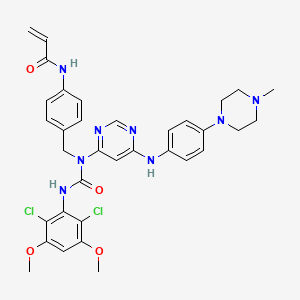
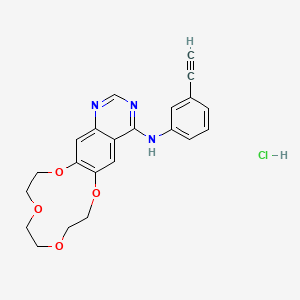
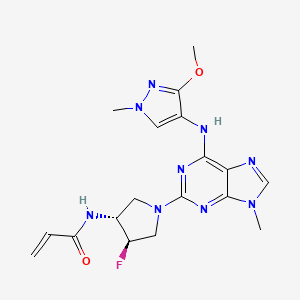
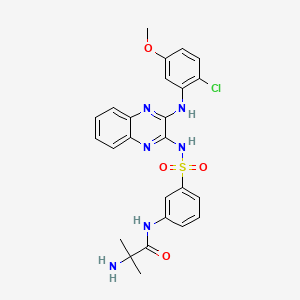
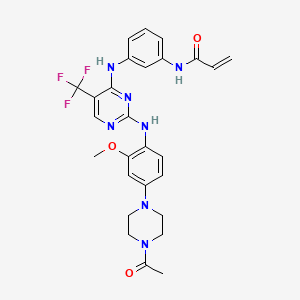
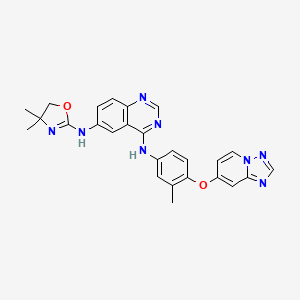
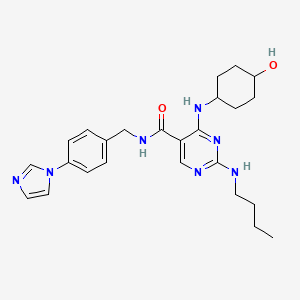
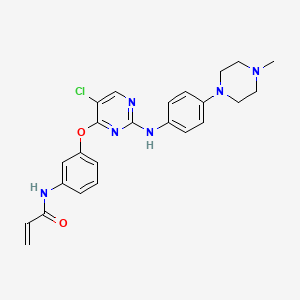
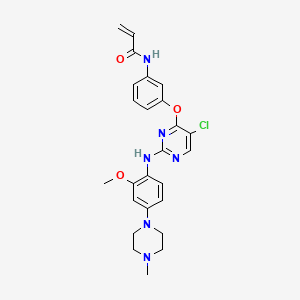
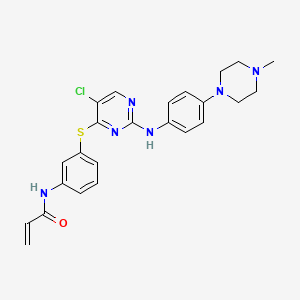
![9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one](/img/structure/B611999.png)
